molecular formula C9H11N B3054101 2-Cyclopropyl-4-methyl-pyridine CAS No. 58173-56-1

2-Cyclopropyl-4-methyl-pyridine

Cat. No. B3054101
CAS RN: 58173-56-1
M. Wt: 133.19 g/mol
InChI Key: NXQKQOFRFFZSAF-UHFFFAOYSA-N
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Description

2-Cyclopropyl-4-methyl-pyridine is an organic compound with the molecular formula C9H11N . It is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to benzene, pyridine has a ring of six atoms with alternating single and double bonds .


Molecular Structure Analysis

The molecular structure of 2-Cyclopropyl-4-methyl-pyridine consists of a pyridine ring with a methyl group attached to the 4-position and a cyclopropyl group attached to the 2-position . The exact mass of the molecule is 133.08900 .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Cyclopropyl-4-methyl-pyridine are not detailed in the literature, it’s plausible that it could participate in reactions typical of pyridine derivatives. For instance, it could undergo Suzuki–Miyaura coupling, a reaction that involves the formation of a new carbon-carbon bond .

Scientific Research Applications

Structure-Activity Studies

  • Cognition-Enhancing Properties: 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine, a compound related to 2-Cyclopropyl-4-methyl-pyridine, has shown positive effects in rodent and primate models for cognitive enhancement. It's part of the 3-pyridyl ether class of nicotinic acetylcholine receptor ligands and has a reduced tendency to activate peripheral ganglionic type receptors, making it a potential treatment for cognitive disorders (Lin et al., 1997).

Bioactivity and Inhibition Studies

  • Topoisomerase II Inhibitory Activity: Derivatives of cyclopropyl pyridines, including compounds like 1-Cyclopropyl-6,8-difluoro-1,4-dihydro-7-(2,6-dimethyl-4-pyridinyl)-4-oxo-3-quinolinecarboxylic acid, have demonstrated inhibitory activity against mammalian topoisomerase II, an enzyme involved in DNA replication and transcription. This indicates potential applications in cancer research and treatment (Wentland et al., 1993).

Synthesis and Chemical Properties

  • One-Pot Synthesis of Pyridines: A study describes a one-pot synthesis method for pyridines from the reaction of dialkyl acyclic/cyclic ketones with propargylamine, involving sequential amination, annulation, and aromatization. This method could be applied to the synthesis of compounds related to 2-Cyclopropyl-4-methyl-pyridine (Abbiati et al., 2003).

Spectroscopy and Material Science

  • Infrared and Raman Spectroscopy of Cyclopropyl Pyridyl Ketones: Research into the spectroscopic properties of cyclopropyl pyridyl ketones, which include compounds structurally similar to 2-Cyclopropyl-4-methyl-pyridine, has been conducted to understand their molecular structure and behavior (Forrest et al., 1976).

properties

IUPAC Name

2-cyclopropyl-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N/c1-7-4-5-10-9(6-7)8-2-3-8/h4-6,8H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQKQOFRFFZSAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00481976
Record name 2-CYCLOPROPYL-4-METHYL-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-4-methyl-pyridine

CAS RN

58173-56-1
Record name 2-CYCLOPROPYL-4-METHYL-PYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00481976
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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